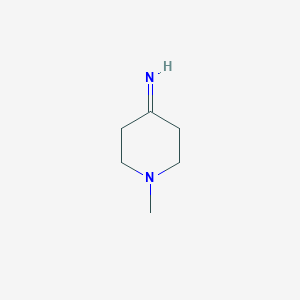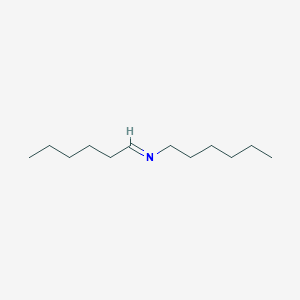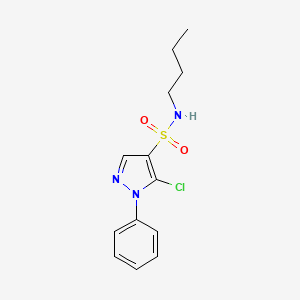![molecular formula C8H9N7OS B14150473 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a thiophene ring, and a hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid.
Condensation Reaction: The synthesized tetrazole derivative is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing.
Coordination Chemistry: The compound can act as a ligand to form complexes with various metals, which can be studied for their magnetic and luminescent properties.
Wirkmechanismus
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Tetrazol-1-yl)-2H-tetrazole: This compound shares the tetrazole ring but lacks the thiophene and hydrazide groups.
2-methyl-5-(tetrazol-1-yl)tetrazole: Similar to the above, with a methyl group substitution.
2-(5-amino-1H-tetrazol-1-yl)acetohydrazide: This compound is structurally similar but lacks the thiophene ring.
Uniqueness
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is unique due to the presence of both the tetrazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H9N7OS |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N7OS/c9-8-12-13-14-15(8)5-7(16)11-10-4-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H2,9,12,14)/b10-4+ |
InChI-Schlüssel |
GCCKMHPFTZGCDS-ONNFQVAWSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Kanonische SMILES |
C1=CSC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
Löslichkeit |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)

![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)

![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)




